Allyl 6-(4-phenylpiperazino)nicotinate
Overview
Description
Allyl 6-(4-phenylpiperazino)nicotinate is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
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Scientific Research Applications
Metabolic and Bioavailability Studies
- Nicotinamide as a Metabolic Precursor : Nicotinamide, an amide derivative of nicotinic acid, functions as a precursor for nicotinamide adenine dinucleotide (NAD) and plays a significant role in metabolism, though large doses have been associated with hepatic injury (Winter & Boyer, 1973).
- Bioavailability of Nicotinamide Riboside : Studies on nicotinamide riboside (NR), a form of vitamin B3, demonstrate its effective conversion to NAD+ upon oral ingestion, highlighting its potential utility in metabolic studies related to nicotinic acid derivatives (Trammell et al., 2016).
Dermatological Applications
- Topical Applications and Skin Health : Myristyl nicotinate (MN), a nicotinic acid derivative, has been shown to enhance epidermal differentiation and barrier function in photodamaged skin, suggesting potential dermatological applications for nicotinic acid derivatives (Jacobson et al., 2007).
Pharmacokinetics in Special Populations
- Dose Recommendations for Chronic Kidney Disease : Studies have analyzed the pharmacokinetics of extended-release nicotinic acid in chronic kidney disease and dialysis patients to derive appropriate dosing recommendations (Reiche et al., 2011).
Nicotinic Acid in Cognitive and Neurological Studies
- Memory and Cognitive Functions : Research has explored the impact of nicotinic acid and its derivatives on memory and cognitive functions across different age groups, indicating potential applications in neurological research (Loriaux et al., 1985).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nicotinic acid, also known as niacin or vitamin B3, is a component of two important coenzymes, NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are involved in numerous biological reactions . Phenylpiperazine is a component of several psychoactive drugs and may interact with various neurotransmitter systems .
Mode of Action
Nicotinic acid and its derivatives are thought to exert their effects by serving as precursors to NAD and NADP. These coenzymes play crucial roles in cellular metabolism and energy production . Phenylpiperazine derivatives may interact with various neurotransmitter receptors, including dopamine and serotonin receptors .
Biochemical Pathways
The biochemical pathways affected by nicotinic acid and its derivatives primarily involve cellular metabolism, including glycolysis, the citric acid cycle, and the electron transport chain, where NAD and NADP serve as electron carriers . The pathways affected by phenylpiperazine derivatives would depend on the specific receptors they interact with .
Pharmacokinetics
The ADME properties of “Allyl 6-(4-phenylpiperazino)nicotinate” are currently unknown due to the lack of specific studies. Nicotinic acid is generally well-absorbed from the gastrointestinal tract and widely distributed throughout the body . Phenylpiperazine derivatives may have varying pharmacokinetic properties depending on their specific structures .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Potential effects could include changes in cellular metabolism due to the action of nicotinic acid, and alterations in neurotransmitter signaling due to the action of the phenylpiperazine moiety .
Properties
IUPAC Name |
prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-14-24-19(23)16-8-9-18(20-15-16)22-12-10-21(11-13-22)17-6-4-3-5-7-17/h2-9,15H,1,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGLXGJSSCVYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331645 | |
Record name | prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400086-66-0 | |
Record name | prop-2-enyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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